molecular formula C5H9NO3 B1456522 2-(Oxetan-3-ylamino)acetic acid CAS No. 1359702-02-5

2-(Oxetan-3-ylamino)acetic acid

Cat. No. B1456522
M. Wt: 131.13 g/mol
InChI Key: GXAIHQAZJJSEKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of interest in recent years . One method involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents, allowing access to a range of oxetane derivatives .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-ylamino)acetic acid” consists of an oxetane ring attached to an amino acetic acid group. The oxetane ring is a four-membered cyclic ether, and the amino acetic acid group contains an amine (-NH2) and a carboxylic acid (-COOH) functional group.


Chemical Reactions Analysis

The chemical reactions involving oxetane derivatives are diverse and complex . One notable reaction is the ring expansion of an unsubstituted epoxide, which requires moderate heating and results in the formation of the oxetane ring . Other reactions include bromination and epoxidation of vinyl derivatives .

Scientific Research Applications

Chemical Reactivity and Synthesis

Studies on the reactivity and synthesis of compounds related to 2-(oxetan-3-ylamino)acetic acid reveal diverse applications in the creation of biologically active molecules and the investigation of reaction mechanisms. For instance, research on the synthesis of oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions highlights the utility of oxetane derivatives in generating complex heterocyclic structures with potential pharmacological activities (Jones et al., 2016). Similarly, the addition of trifluoroborates to oxetanyl N,O-acetals showcases a method to access spiro and fused saturated heterocycles, underscoring the chemical versatility and synthetic potential of oxetane-containing compounds (Brady & Carreira, 2015).

Fluorescent Probes and Protein Engineering

Innovative applications in biochemistry, such as the development of fluorescent probes for protein research, have been reported. The genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae demonstrates the potential of oxetane derivatives (or structurally similar compounds) to serve as valuable tools in studying protein structure and dynamics (Lee et al., 2009). This approach enables direct probing of local structural changes within proteins, offering insights into protein folding, molecular interactions, and cellular localization.

Medicinal Chemistry and Drug Discovery

The exploration of oxetane derivatives in medicinal chemistry, particularly in the synthesis of novel compounds with potential therapeutic applications, is noteworthy. Research on the synthesis and evaluation of 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties underscores the therapeutic potential of oxetane derivatives as analgesic and anti-inflammatory agents (Abadi et al., 2005). Such studies highlight the relevance of oxetane derivatives in the development of new pharmaceuticals with improved safety profiles and efficacy.

Future Directions

The future directions in the research of oxetane derivatives, including “2-(Oxetan-3-ylamino)acetic acid”, involve expanding the scope of accessible derivatives and exploring their potential applications . This includes the development of new synthesis methods and the study of their reactivity .

properties

IUPAC Name

2-(oxetan-3-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)1-6-4-2-9-3-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAIHQAZJJSEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-ylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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